molecular formula C10H15ClN2O B3100962 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride CAS No. 1381126-87-9

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride

Cat. No.: B3100962
CAS No.: 1381126-87-9
M. Wt: 214.69 g/mol
InChI Key: HHOHCAWKIRTDQV-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride (CAS 1823903-20-3) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine ring linked to a pyrrolidine ring, a nitrogen-containing saturated heterocycle that is a versatile and privileged scaffold in pharmaceutical science . The pyrrolidine ring is valued for its 3D, non-planar structure and sp3-hybridization, which allows researchers to efficiently explore a wider pharmacophore space and can influence the stereochemistry and physicochemical properties of potential drug candidates . This structure contributes to target selectivity due to the different binding modes of stereoisomers to enantioselective proteins . The presence of this saturated scaffold is found in many bioactive molecules and is known to help improve solubility and other ADME properties . As such, this compound serves as a valuable building block for researchers designing and synthesizing novel molecules for various biological investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOHCAWKIRTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Solubility and Lipophilicity

  • Hydroxyl vs. Trifluoromethyl Groups: The hydroxyl group in the target compound increases polarity and water solubility compared to trifluoromethyl-containing analogs like [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol HCl, which exhibits higher logP due to the -CF₃ group .
  • Salt Forms: Dihydrochloride salts (e.g., 2-(Pyrrolidin-3-yl)pyridine diHCl) generally exhibit superior aqueous solubility compared to monohydrochloride salts like the target compound, though stability may vary .

Pharmacological Activity

  • Piperidine vs. Pyrrolidine : Piperidine-containing derivatives (e.g., 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine diHCl) may exhibit enhanced metabolic stability due to reduced ring strain compared to pyrrolidine analogs .

Biological Activity

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride (CAS No. 1381126-87-9) is a chemical compound characterized by a unique structure that combines pyridine and pyrrolidine rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H15ClN2OC_{10}H_{15}ClN_2O, with a molecular weight of 214.69 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrrolidine ring, which contributes to its biological activity.

Antibacterial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity. For instance, various pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Bacteria Tested
Pyrrolidine Derivative A0.0039Staphylococcus aureus
Pyrrolidine Derivative B0.0195Escherichia coli
This compoundTBDTBD

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans . In vitro studies have reported MIC values ranging from 0.0048 to 0.039 mg/mL for various derivatives against fungal pathogens .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Fungi Tested
Pyrrolidine Derivative C0.0048Candida albicans
Pyrrolidine Derivative D0.0098Candida albicans

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyridine and pyrrolidine rings enhances binding affinity to bacterial cell membranes or enzymes, disrupting cellular functions .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally similar to this compound. Results indicated that compounds with electron-donating groups exhibited increased activity against S. aureus and E. coli , suggesting that structural modifications could enhance efficacy .
  • Antifungal Activity Assessment : Another research effort focused on the antifungal properties of pyrrolidine derivatives, demonstrating that modifications on the pyridine ring significantly influenced antifungal activity against various strains, including C. albicans .

Q & A

Q. What are the foundational synthetic routes for 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride, and what reagents are critical for its preparation?

The synthesis typically involves coupling pyrrolidine derivatives with functionalized pyridine precursors. Key reagents include:

  • Pyrrolidin-3-yl derivatives (e.g., 3-pyrrolidinol) for introducing the pyrrolidine moiety.
  • Methyl-substituted pyridin-4-ol as the core aromatic scaffold. Reaction conditions often require bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution, followed by hydrochloric acid to form the hydrochloride salt . Temperature control (e.g., 0–50°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions and ensure high yields .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR validate the pyrrolidine and pyridine ring connectivity, with characteristic shifts for the methyl group (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research-grade material) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?

  • Temperature Gradients : Systematic screening (e.g., 25–80°C) to identify optimal conditions for coupling reactions. For example, lower temperatures may reduce byproducts in sensitive steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents (e.g., THF) improve solubility of intermediates .
  • Catalytic Additives : Use of catalytic Pd or Cu for cross-coupling steps, though this requires rigorous post-synthesis purification .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Dynamics Simulations : Predicts binding modes and stability of the pyrrolidine-pyridine scaffold in active sites .

Q. How should researchers resolve contradictions in published data on reaction parameters or biological activity?

  • Comparative Replication : Reproduce conflicting studies with standardized conditions (e.g., solvent purity, temperature control) .
  • Side-Reaction Analysis : Use LC-MS to identify byproducts that may explain discrepancies in yield or activity .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed patents to identify consensus protocols .

Methodological Considerations

Q. What strategies are effective for derivatizing the pyrrolidine or pyridine moieties to enhance bioactivity?

  • Pyrrolidine Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to alter steric and electronic profiles .
  • Pyridine Functionalization : Substitute the 4-hydroxyl group with methoxy or amine groups to improve solubility or target affinity .

Q. How can researchers mitigate instability issues (e.g., hydrolysis) in aqueous or biological buffers?

  • pH Buffering : Maintain pH 6–7 to stabilize the hydrochloride salt form .
  • Lyophilization : Store the compound as a lyophilized powder to prevent degradation in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride
Reactant of Route 2
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2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.